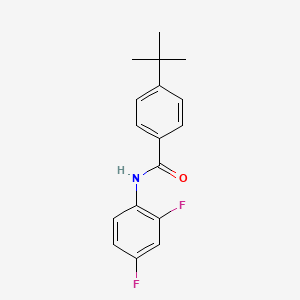

4-tert-butyl-N-(2,4-difluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-tert-butyl-N-(2,4-difluorophenyl)benzamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .

Synthesis Analysis

The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This process is a common method for the synthesis of benzamides .Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-(2,4-difluorophenyl)benzamide” was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Chemical Reactions Analysis

While specific chemical reactions involving “4-tert-butyl-N-(2,4-difluorophenyl)benzamide” are not mentioned in the search results, it’s worth noting that similar compounds have been shown to promote nucleophilic deoxofluorination reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Recent studies have focused on their environmental occurrence, human exposure, and toxicity, revealing their detection in various environmental matrices and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products, prompting future research directions towards novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Chiral Auxiliary in Organic Synthesis

Chiral sulfinamides, especially enantiopure tert-butanesulfinamide, have been recognized as excellent chiral auxiliaries in the stereoselective synthesis of amines and N-heterocycles. These methodologies offer general access to structurally diverse compounds, underpinning the therapeutic and natural product synthesis applications of such chiral auxiliaries (Philip et al., 2020).

Environmental Pollutant Aspects

Research on environmental pollutants such as 4-tert-Octylphenol, a degradation product of non-ionic surfactants and raw material for several industrial applications, indicates its presence across various environmental compartments. Studies focus on its biodegradability, potential for endocrine interference, and the need for novel removal techniques from environmental waters (Olaniyan et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have gained importance in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their self-assembly behavior. This versatility enables applications ranging from nanotechnology and polymer processing to biomedical applications, showcasing the broad research interest in the structural motifs provided by these compounds (Cantekin, de Greef, & Palmans, 2012).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(2,4-difluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUSBPIMKVLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2,4-difluorophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)